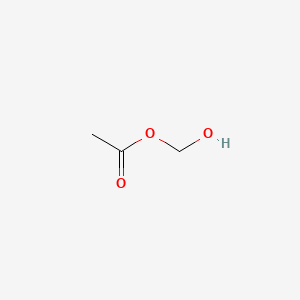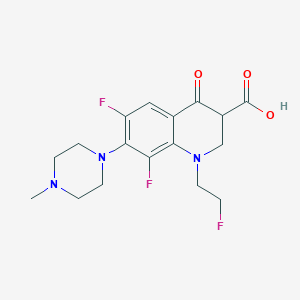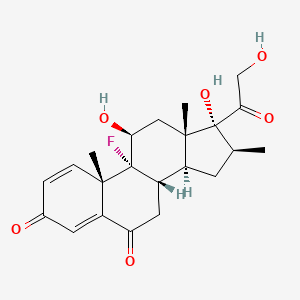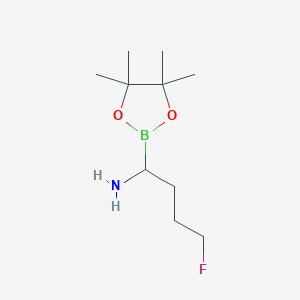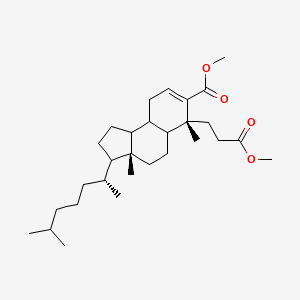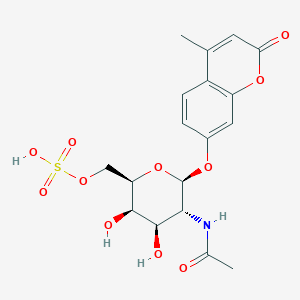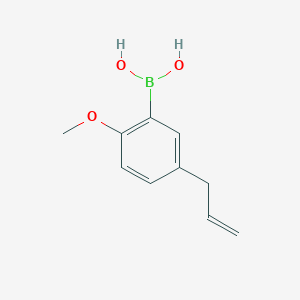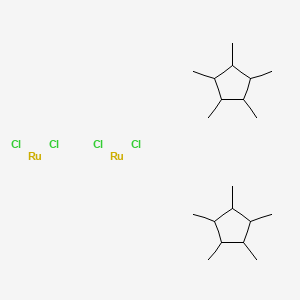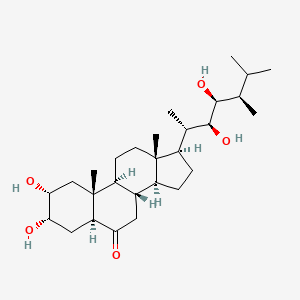
Epicastasterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris-epicastasterone is a brassinosteroid, a class of polyhydroxylated steroid hormones that play crucial roles in plant growth and development. Brassinosteroids are essential for normal plant growth and development, participating in the regulation of numerous physiological processes such as cell elongation, germination, photomorphogenesis, immunity, and reproductive organ development . Tris-epicastasterone, like other brassinosteroids, is found at low levels in practically all plant organs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris-epicastasterone involves several steps, including the use of specific reagents and conditions. The synthetic routes typically involve the hydroxylation of sterol precursors, followed by various functional group modifications to achieve the desired polyhydroxylated structure . Reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the correct stereochemistry and functional group orientation .
Industrial Production Methods: Industrial production of tris-epicastasterone may involve large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to purify and verify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tris-epicastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications and studying its properties .
Common Reagents and Conditions: Common reagents used in the reactions of tris-epicastasterone include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway .
Major Products: The major products formed from the reactions of tris-epicastasterone depend on the type of reaction. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .
Applications De Recherche Scientifique
Tris-epicastasterone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In plant biology, it is used to study the regulation of growth and development processes, as well as the plant’s response to various stresses . In medicine, brassinosteroids, including tris-epicastasterone, have shown potential in anticancer, antiangiogenic, antiviral, and antibacterial applications . They have been found to inhibit the replication of viruses and induce cytotoxic effects in various cancer cells without affecting normal cells .
Mécanisme D'action
The mechanism of action of tris-epicastasterone involves its interaction with specific molecular targets and pathways. In plants, brassinosteroids bind to receptor kinases such as brassinosteroid-insensitive 1 (BRI1), initiating a signaling cascade that regulates gene expression and physiological responses . This signaling pathway is crucial for the compound’s effects on cell elongation, division, and stress responses .
Comparaison Avec Des Composés Similaires
Tris-epicastasterone is similar to other brassinosteroids such as epicastasterone, 24-epibrassinolide, and 6-deoxo-24-epicastasterone . These compounds share a common polyhydroxylated sterol structure but differ in the orientation and type of functional groups. The uniqueness of tris-epicastasterone lies in its specific hydroxylation pattern, which influences its biological activity and applications .
List of Similar Compounds:- This compound
- 24-Epibrassinolide
- 6-Deoxo-24-epicastasterone
Propriétés
Formule moléculaire |
C28H48O5 |
|---|---|
Poids moléculaire |
464.7 g/mol |
Nom IUPAC |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3S,4S,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25+,26+,27-,28-/m1/s1 |
Clé InChI |
VYUIKSFYFRVQLF-RYTXDZBGSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@@H]([C@H]([C@H](C)C(C)C)O)O |
SMILES canonique |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
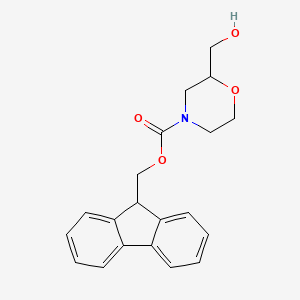
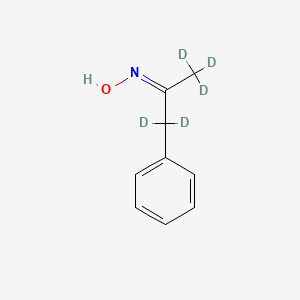
![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
